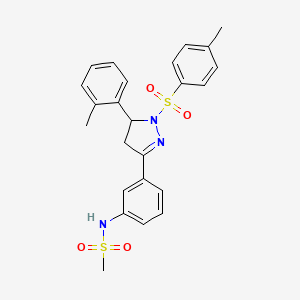

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

The compound N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a 4,5-dihydro-1H-pyrazole core substituted with an o-tolyl (2-methylphenyl) group at position 5, a p-toluenesulfonyl (tosyl) group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 2. The tosyl and methanesulfonamide groups enhance solubility and binding affinity, while the o-tolyl substituent may influence steric interactions with biological targets.

Properties

IUPAC Name |

N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S2/c1-17-11-13-21(14-12-17)33(30,31)27-24(22-10-5-4-7-18(22)2)16-23(25-27)19-8-6-9-20(15-19)26-32(3,28)29/h4-15,24,26H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHDPALCPILRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multistep process. Initially, o-toluidine undergoes a sulfonation reaction to form its tosyl derivative. This intermediate reacts with a phenylhydrazine derivative to form a hydrazone, which then undergoes cyclization to produce the pyrazoline ring. The final product is obtained through sulfonamide formation with methanesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production employs similar methodologies, albeit optimized for scale. Key aspects include the efficient handling of reagents, temperature control to maximize yield, and purification techniques like recrystallization to ensure product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

Oxidation: The compound can undergo oxidation, typically forming sulfone derivatives.

Reduction: Reduction reactions can target the pyrazoline ring, leading to a tetrahydropyrazole derivative.

Substitution: Various substitution reactions can occur on the phenyl and pyrazoline rings, introducing new functional groups.

Common Reagents and Conditions Used in These Reactions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products Formed from These Reactions:

Oxidized sulfones, reduced tetrahydropyrazoles, and various substituted derivatives, each exhibiting distinct properties and reactivities.

Scientific Research Applications

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications across several scientific domains:

Chemistry: Serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: Has shown promise as a biological probe for studying enzyme activity due to its structural resemblance to certain enzyme inhibitors.

Medicine: Potential therapeutic applications include acting as a precursor for drugs targeting specific pathways implicated in diseases like cancer or inflammation.

Industry: Used in the synthesis of polymers, dyes, and as an additive in certain chemical processes to enhance reaction efficiency.

Mechanism of Action

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects primarily through interaction with specific molecular targets and pathways:

Molecular Targets and Pathways Involved: The compound may interact with enzymes or receptors that recognize sulfonamide or pyrazoline groups, thereby inhibiting or modulating their activity. This can result in altered cellular processes, such as enzyme inhibition leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural Modifications and Pharmacological Implications

Acyl Group Variations

- Benzoyl () : The benzoyl group increases aromaticity, which may improve binding to hydrophobic pockets in viral proteins (e.g., MPXV DNA polymerase) .

- Isobutyryl (CCG-28511) : Bulkier substituents like isobutyryl may reduce solubility but improve membrane permeability, making this compound suitable for biochemical assays .

Phenyl Substituent Variations

Physicochemical and Pharmacokinetic Properties

- Solubility and Stability : Tosyl and methylsulfonyl groups () may enhance aqueous solubility compared to isobutyryl or propionyl derivatives .

Biological Activity

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving tosylation of pyrazole derivatives. The synthesis typically involves the reaction of 5-amino-1-tosyl-1H-pyrazole with various aryl halides in the presence of bases like potassium carbonate in dimethylformamide (DMF) at room temperature. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the formation of the desired sulfonamide structure with specific stereochemistry .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a potential role in treating infections .

Antiparasitic Activity

A study highlighted the antiparasitic effects of related pyrazole compounds, demonstrating their efficacy against chloroquine-resistant strains of Plasmodium falciparum. These findings suggest that the compound may possess similar properties due to structural similarities .

The biological activity is believed to be mediated through inhibition of specific enzymes or pathways within microbial cells. For example, some pyrazole derivatives have been shown to disrupt mitochondrial functions in pathogens, leading to cell death . The presence of the methanesulfonamide group may enhance solubility and bioavailability, further contributing to its biological efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of bacterial growth. For example, a concentration range from 10 µM to 100 µM was tested against Staphylococcus aureus, showing significant inhibition at higher concentrations .

In Vivo Studies

Animal model studies are essential for understanding the therapeutic potential of this compound. Preliminary results indicate that administration of the compound in murine models leads to reduced parasitemia in malaria-infected mice, suggesting its potential use as an antimalarial agent .

Data Tables

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how is structural verification achieved?

Answer:

The compound is synthesized via a multi-step process involving cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by sulfonylation. Key intermediates, such as 5-aryl-4,5-dihydro-1H-pyrazoles, are formed under reflux conditions in ethanol. Structural verification employs NMR spectroscopy (¹H/¹³C) for functional group analysis and X-ray crystallography to confirm stereochemistry and molecular packing. For example, derivatives with similar scaffolds (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) were validated using SHELXL for refinement and ORTEP-3 for graphical representation of crystal structures .

Basic: How is the crystal structure of this compound resolved, and what software tools are critical for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker D8 Venture diffractometer, followed by structure solution via SHELXT (for intrinsic phasing) and refinement with SHELXL . Disordered regions (e.g., tosyl groups) are modeled using restraints. The final structure is visualized using ORTEP-3 , which provides thermal ellipsoid plots and intermolecular interaction maps. SHELX programs are preferred for their robustness in handling small-molecule crystallography, even with high torsional flexibility .

Advanced: What in-silico strategies validate the antiviral potential of this compound against Monkeypox virus (MPXV)?

Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed to assess binding affinity to MPXV targets like DNA polymerase (DPol) and A42R protein. Docking scores (e.g., −9.262 kcal/mol for DPol) and key interactions (H-bonds with Leu631, Arg634) are compared to FDA-approved drugs like tecovirimat. MD simulations (100 ns) evaluate complex stability via root-mean-square deviation (RMSD) and binding free energy (MM-PBSA). This dual approach confirms potential inhibitory activity .

Advanced: How can researchers resolve contradictions between in-silico docking results and experimental bioactivity data?

Answer:

Discrepancies arise from force field limitations or solvation effects. To address this:

- Perform ensemble docking with multiple protein conformations (e.g., from MD trajectories).

- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally.

- Use free-energy perturbation (FEP) for accurate ΔΔG calculations. For instance, compounds with strong docking scores but weak in vitro activity may require re-evaluation of protonation states or tautomeric forms .

Advanced: What pharmacological assays are recommended to evaluate the compound’s efficacy in viral inhibition?

Answer:

- Plaque reduction assays (PRAs) to measure EC₅₀ values in MPXV-infected Vero cells.

- Time-of-addition assays to determine whether the compound targets viral entry, replication, or assembly.

- Cytopathic effect (CPE) inhibition monitored via microscopy or ATP-based viability assays. Parallel cytotoxicity testing (CC₅₀) in HEK293 cells ensures selectivity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s antiviral activity?

Answer:

- Substituent modification : Replace the o-tolyl group with electron-withdrawing groups (e.g., −CF₃) to enhance DPol binding.

- Scaffold hopping : Introduce triazole rings (as in 5-(4-fluorophenyl)-3-triazolyl-pyrazoles) to improve metabolic stability.

- Docking-guided design : Prioritize derivatives with H-bond interactions at Leu631/Arg634 (DPol) or His124 (A42R) .

Basic: What strategies improve the compound’s solubility and stability for in vivo studies?

Answer:

- Salt formation : Use sodium or meglumine counterions for the sulfonamide group.

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability.

- Lyophilization : Prepare lyophilized powders with trehalose as a cryoprotectant. Stability is assessed via accelerated degradation studies (40°C/75% RH) .

Advanced: Which computational models predict the compound’s toxicity and pharmacokinetics?

Answer:

- ADMET Prediction : Use SwissADME for bioavailability radar and pkCSM for toxicity endpoints (hERG inhibition, hepatotoxicity).

- CYP450 inhibition : Screen with Schrödinger’s QikProp. Derivatives with logP >5 may require structural simplification to reduce off-target effects .

Advanced: How is target engagement validated experimentally after in-silico predictions?

Answer:

- SPR : Immobilize MPXV DPol on a CM5 chip to measure binding kinetics (ka/kd).

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization in lysates post-treatment.

- CRISPR-Cas9 knockout : Validate antiviral activity loss in DPol-knockout Vero cells .

Advanced: Can this compound synergize with existing antivirals, and how is this assessed?

Answer:

Combination index (CI) analysis via the Chou-Talalay method determines synergy (CI <1) with tecovirimat or cidofovir. Testing in 3D spheroid models mimics tissue-level efficacy. Dose-reduction indices (DRI) quantify permissible dose reductions to minimize toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.